2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYRZPSEYUVVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
General Synthetic Strategy
The preparation of This compound typically involves:
Nucleophilic substitution reactions where a 2-bromo-2-methylpropanamide intermediate is coupled with a substituted phenol (bearing hydroxy and trifluoromethyl groups) under basic conditions.
The amide bond formation is achieved by reacting an appropriate acid derivative (e.g., 2-bromo-2-methylpropanoic acid or its activated form) with the aniline or phenol derivative.
Reaction conditions are optimized to promote high yield and purity, often involving temperature control and choice of solvent.
Specific Synthetic Routes
Coupling of 2-bromo-2-methylpropanamide with Substituted Phenols
One reported method involves the coupling of 2-bromo-2-methylpropanamide with 2-hydroxy-4-(trifluoromethyl)phenol under basic conditions, typically using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating nucleophilic attack on the electrophilic carbon adjacent to the bromine atom.
Reaction conditions : The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from ambient to 60°C.
Catalysts : Phase transfer catalysts like tetrabutylammonium bromide may be used to enhance reaction rates.
Purification : Post-reaction, purification is achieved through recrystallization or chromatographic techniques to isolate the desired amide product with high purity.
Amide Formation via Acid Chloride Intermediate
An alternative approach involves:
Conversion of 2-bromo-2-methylpropanoic acid to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Subsequent reaction of the acid chloride with 2-hydroxy-4-(trifluoromethyl)aniline or the corresponding phenol derivative under controlled temperature (0–5°C to room temperature) in the presence of a base (e.g., triethylamine) to neutralize the released HCl.
This method offers:
Better control over the amide bond formation.
Potentially higher yields and fewer side products.
Industrial Scale Considerations
Industrial synthesis scales up the above methods with:
Use of continuous flow reactors to improve heat and mass transfer.
Solvent recycling and waste minimization to ensure environmental compliance.
Strict control of reaction parameters (temperature, pH, stoichiometry) to maximize yield and batch-to-batch consistency.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Bromination of 2-methylpropanamide | N-bromosuccinimide (NBS) or similar brominating agent | Dichloromethane (DCM) or chloroform | 0–25°C | Controlled addition to avoid overbromination |
| Coupling with substituted phenol | 2-hydroxy-4-(trifluoromethyl)phenol, base (K2CO3, NaH) | DMF or DCM | 25–60°C | Stirring under inert atmosphere preferred |
| Amide bond formation via acid chloride | 2-bromo-2-methylpropionyl chloride + phenol derivative + base (Et3N) | DCM or THF | 0–25°C | Slow addition of acid chloride to phenol solution |
| Purification | Recrystallization or column chromatography | Ethyl acetate, hexane mixtures | Ambient | Multiple recrystallizations may be needed |
Research Findings and Analytical Data
Yield Optimization : Studies show that controlling the temperature between 40–60°C during the coupling step minimizes side reactions such as elimination or hydrolysis, improving yield up to 85–90%.
Solvent Effects : Polar aprotic solvents like DMF stabilize the reaction intermediates and enhance nucleophilicity of the phenolate ion, leading to higher conversion rates.
Catalyst Loading : Use of phase transfer catalysts at 5–10 mol% improves reaction kinetics without significant byproduct formation.
Purity Assessment : Purity is confirmed by NMR (proton and carbon), mass spectrometry, and elemental analysis. The presence of trifluoromethyl groups is confirmed by characteristic ^19F NMR signals.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Nucleophilic substitution of 2-bromo-2-methylpropanamide with phenol | 2-bromo-2-methylpropanamide, 2-hydroxy-4-(trifluoromethyl)phenol, base | Mild conditions, simple setup | Requires careful temperature control | 75–85 |
| Amide formation via acid chloride intermediate | 2-bromo-2-methylpropionyl chloride, phenol derivative, base | High selectivity and yield | Requires preparation of acid chloride | 80–90 |
| Industrial continuous flow synthesis | Same as above, scaled up | Efficient, reproducible, eco-friendly | High equipment cost | 85–90 |
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, while the amide group can be reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. The hydroxyl and amide groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity but may reduce aqueous solubility (e.g., ).
- Hydroxyl (OH) : Improves hydrogen bonding capacity, critical for target interactions .
- Sulfonyl and Nitro Groups : Increase acidity and electron-withdrawing effects but may compromise solubility .
Crystallographic and Spectroscopic Data
- Crystallinity: The bis-bromo derivative () crystallizes in a monoclinic system (a = 13.834 Å, β = 103.8°), indicating robust packing due to halogen bonding .
- 19F NMR Sensitivity : Trifluoromethyl probes () show chemical shift dispersion in polar solvents, suggesting the target compound’s CF₃ group could serve as an NMR tag for protein studies .
Biological Activity
2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide is a synthetic compound with potential biological activities. Its unique molecular structure includes a bromine atom, a hydroxy group, and a trifluoromethyl group, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H14BrF3N2O2
- IUPAC Name : this compound
- Molecular Weight : 339.15 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and hydroxy group enhances its binding affinity to these targets, potentially leading to the modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Anticancer Potential
Compounds containing bromine and trifluoromethyl groups are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:
-
Synthesis and Evaluation : A study synthesized various derivatives of brominated phenyl compounds and evaluated their biological activities. The results indicated that structural modifications significantly influenced their potency against cancer cell lines.
Compound Activity IC50 (µM) Compound A Moderate 25 Compound B High 10 This compound TBD TBD - Case Study on Related Compounds : A case study investigated the effects of similar brominated compounds on tumor growth in animal models. The findings suggested a correlation between bromination and increased cytotoxicity against tumor cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include bromination of the propanamide backbone and functionalization of the phenyl ring. Reaction parameters critical for yield include:
- Temperature : Optimal bromination occurs at 0–5°C to minimize side reactions like hydrolysis .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the trifluoromethylphenyl group .
- Catalysts : Lewis acids like AlCl₃ may improve regioselectivity during electrophilic substitution .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies the hydroxy group (δ 9–10 ppm), trifluoromethyl (δ 120–125 ppm in ¹³C), and bromine splitting patterns .
- FTIR : Confirms amide C=O (~1650 cm⁻¹) and O–H stretching (~3300 cm⁻¹) .
- HPLC-MS : Detects impurities (e.g., de-brominated byproducts) using reverse-phase C18 columns and ESI+ ionization .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What are the key functional groups influencing its reactivity?
- Methodological Answer :
- Bromoalkyl group : Participates in nucleophilic substitutions (e.g., Suzuki coupling) but is prone to elimination under basic conditions .
- Trifluoromethylphenyl moiety : Electron-withdrawing effects stabilize intermediates in electrophilic aromatic substitution .
- Hydroxy group : Forms intramolecular hydrogen bonds with the amide carbonyl, reducing solubility in non-polar solvents .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer :
- Factors : Temperature, solvent polarity, catalyst loading, and stoichiometry of brominating agents .
- Response Variables : Yield, purity (HPLC area%), and reaction time.
- Statistical Models : Central composite design (CCD) identifies non-linear interactions. For example, high temperatures (>50°C) reduce yield due to decomposition, while excess NBS (N-bromosuccinimide) increases byproducts .
- Validation : Confirm optimal conditions with triplicate runs and robustness testing (±5% parameter variation) .
Q. What computational methods predict its solid-state structure and intermolecular interactions?
- Methodological Answer :
- DFT Calculations : Gaussian09 or ORCA software models hydrogen-bonding (N–H⋯O) and van der Waals interactions, aligning with X-ray data .
- Molecular Dynamics (MD) : Simulates crystal packing using force fields (e.g., AMBER) to assess stability under varying humidity .
- Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯F interactions account for ~15% of packing in related compounds) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., dehydrohalogenation products) that may skew bioassay results .
- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) verifies enantiomeric purity, as racemic mixtures can exhibit divergent activity .
- Orthogonal Assays : Compare results from cell-based (e.g., androgen receptor inhibition) and enzymatic (e.g., kinase inhibition) assays to confirm specificity .
Q. What strategies improve regioselective bromination of the propanamide backbone?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) on the hydroxy moiety to steer bromination to the β-carbon .
- Radical Bromination : Use AIBN as an initiator with NBS in CCl₄, favoring tertiary C–H bonds .
- Microwave Assistance : Enhances selectivity by reducing reaction time and side-product formation (e.g., 80°C, 20 minutes) .
Q. What are the challenges in scaling up synthesis from lab to pilot plant?
- Methodological Answer :
- Exotherm Management : Use jacketed reactors with controlled cooling during bromination to prevent runaway reactions .
- Solvent Recovery : Distillation systems recover DMF or acetonitrile to reduce costs and waste .
- Crystallization Control : Adjust cooling rates and seed crystal addition to ensure consistent particle size and purity (>99.5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
